Bay 11-7085

Descripción

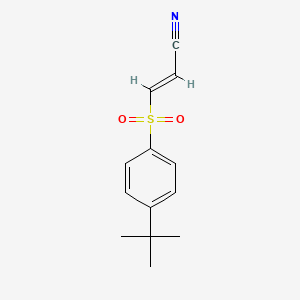

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKZGNPOHPFPER-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017376 | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196309-76-9 | |

| Record name | BAY 11-7085 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY 11-7085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 11-7085 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bay 11-7085

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 11-7085 is a widely utilized small molecule inhibitor known for its anti-inflammatory and pro-apoptotic properties. Initially characterized as a selective and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, its mechanism of action is now understood to be more complex. This technical guide provides a comprehensive overview of the core mechanisms of this compound, including its effects on IκBα phosphorylation, the ubiquitin-proteasome system, and off-target signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The most extensively documented mechanism of action for this compound is its potent inhibition of the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, cell survival, and proliferation.

Primary Target: Inhibition of IκBα Phosphorylation

This compound is widely cited as an irreversible inhibitor of tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of the inhibitor of κB alpha (IκBα).[1][2][3][4][5] In unstimulated cells, IκBα binds to the NF-κB dimer (typically p65/p50), sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα on two critical serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the entire downstream signaling cascade.[4][6]

A Deeper Insight: Targeting the Ubiquitin System

More recent evidence suggests that the inhibitory action of this compound on the NF-κB pathway may occur upstream of IKK. Studies on the closely related compound Bay 11-7082, and by extension this compound, have revealed that it does not directly inhibit the kinase activity of the IKK complex. Instead, it appears to inactivate E2 ubiquitin-conjugating enzymes, specifically Ubc13 and UbcH7.[7][8][9]

These E2 enzymes are critical for the formation of Lys63-linked and linear polyubiquitin chains on upstream signaling molecules, a process essential for the activation of the IKK complex. By forming a covalent adduct with the reactive cysteine residues of these E2 enzymes, this compound prevents the ubiquitination events required for IKK activation.[7][8] This mechanism provides a more fundamental explanation for the observed inhibition of IκBα phosphorylation.

Caption: this compound inhibits NF-κB activation by targeting E2 enzymes.

Off-Target and NF-κB-Independent Effects

Beyond its effects on the NF-κB pathway, this compound can induce cellular responses through alternative mechanisms. These are critical considerations for interpreting experimental results.

Activation of MAP Kinase Pathways

Several studies have reported that this compound can activate c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[10] The activation of these stress-activated protein kinases can contribute to the induction of apoptosis. This effect is particularly relevant as both JNK and p38 MAPK pathways are implicated in apoptosis triggered by various cellular stressors.

NF-κB-Independent Apoptosis

This compound can induce apoptosis even in cell lines with low basal NF-κB activity, suggesting an NF-κB-independent mechanism of cell death.[1][6] This apoptotic response has been linked to the activation of the p38 MAPK pathway.[6] For example, the p38-specific inhibitor SB203580 has been shown to significantly reduce this compound-induced apoptosis.[6] Furthermore, this compound treatment can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of caspases-3, -8, and -9.[4][10]

References

- 1. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (this compound) via a NF-kappa-B-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. licorbio.com [licorbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Bay 11-7085 NF-κB Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bay 11-7085, a widely used small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the core signaling concepts.

Core Mechanism of Action: Inhibition of IκBα Phosphorylation

This compound primarily functions as an irreversible inhibitor of the phosphorylation of IκBα (Inhibitor of NF-κB Alpha).[1][2][3] In the canonical NF-κB pathway, the activation by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) leads to the activation of the IκB kinase (IKK) complex.[4] This complex, particularly the IKKβ subunit, phosphorylates IκBα at specific serine residues. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.

The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically composed of p65/RelA and p50 subunits), allowing it to translocate from the cytoplasm into the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby activating the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.[2]

This compound specifically and irreversibly inhibits the stimulus-induced phosphorylation of IκBα.[1][2] By preventing this crucial step, this compound stabilizes the IκBα-NF-κB complex, effectively sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[6][7] While its primary described mechanism is the inhibition of IκBα phosphorylation, it is often referred to as an IKK inhibitor.[4][8]

Some studies have noted that this compound can also have effects independent of NF-κB inhibition, such as the activation of MAP kinases (JNK and p38), which may contribute to its ability to induce apoptosis.[2][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and cellular effects of this compound as reported in the literature.

Table 1: Inhibitory Concentrations and Selectivity

| Parameter | Value | Target/Stimulus | Notes | Source |

| IC50 | 10 µM | TNF-α-induced IκBα phosphorylation | This is the most frequently cited IC50 value for its primary activity. | [1][2][3][6][10][11][12] |

| IC50 | ~0.8 µM | IKKβ activity | A study suggests a much lower IC50 for direct IKKβ inhibition. | [13] |

| IC50 | 0.19 µM | Ubiquitin-specific protease USP7 | Demonstrates potential off-target effects on the ubiquitin system. | [11] |

| IC50 | 0.96 µM | Ubiquitin-specific protease USP21 | Further evidence of off-target activity. | [11] |

Table 2: Cellular Effects and Experimental Concentrations

| Cell Line(s) | Concentration(s) | Observed Effect(s) | Source |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Inhibition of TNF-α-induced expression of E-selectin, VCAM-1, and ICAM-1 without cytotoxicity. | [1] |

| Caov-3 (Ovarian Cancer) | 5 µM | Attenuated basal and paclitaxel-induced IκBα phosphorylation; enhanced paclitaxel's inhibitory effect on cell viability. | [14] |

| HT-29 (Colon Cancer) | 5 mg/kg (in vivo) | Tested on human colon cancer xenografts in athymic mice. | [15] |

| Endometriotic Stromal Cells (ECSCs) | 10 µM | Inhibited cell proliferation, induced G0/G1 cell cycle arrest, and promoted apoptosis. | [8][16][17] |

| RAW 264.7 (Murine Macrophages) | 1-5 µM | Attenuated LPS-induced IκBβ degradation without affecting IκBα degradation at lower doses. | [18] |

| 143B & MG63 (Osteosarcoma) | 10 µM | Suppressed proliferation, reduced cell viability, and induced apoptosis. | [19] |

| Primary Malignant Glioma Cells | 10 µM | Decreased cell proliferation and/or survival. | [20] |

| Jurkat (T-cells) | Not specified | Abrogated PMA/ionomycin-induced IκBα phosphorylation and Bcl10 degradation. | [21] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize the effects of this compound.

Cell Culture and Treatment

This protocol provides a general framework for treating cultured cells with this compound.

-

Cell Seeding: Plate cells (e.g., HeLa, Caov-3, HUVEC) in appropriate multi-well plates (e.g., 6-well for Western blot, 96-well for viability assays) and culture in standard medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2 until they reach a desired confluency (typically 70-80%).[14]

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10-40 mM).[16][20] Store at -20°C. For experiments, dilute the stock solution in a culture medium to the final desired concentration (e.g., 1-20 µM).

-

Pre-treatment: For inhibition studies, pre-treat the cells with the this compound-containing medium for a specified time (e.g., 1 hour) before adding the stimulus.[1][7]

-

Stimulation: After pre-treatment, add the NF-κB activating stimulus (e.g., TNF-α at 10-100 units/ml or LPS at 1 µg/ml) for the desired duration (e.g., 15-30 minutes for phosphorylation studies, longer for gene expression).[1][18]

-

Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell lysis for reporter assays).

Western Blotting for IκBα Phosphorylation

This method is used to directly assess the inhibitory effect of this compound on its primary target.

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel (e.g., 10-12%) and separate the proteins by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32) overnight at 4°C.[14][22] To normalize, probe a separate blot or strip and re-probe the same blot with an antibody against total IκBα and a loading control (e.g., β-actin or GAPDH).[14]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine the DNA-binding activity of NF-κB, which is expected to decrease following treatment with this compound.

-

Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer method.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').[22] Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, infrared dye).[23][24]

-

Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.[23]

-

Specificity Controls: Include control reactions: a "cold" competition with a 100-fold excess of unlabeled probe and a non-specific competition with a mutated probe.[22]

-

Supershift Assay: To identify specific NF-κB subunits, pre-incubate the nuclear extract with an antibody against a specific subunit (e.g., p65 or p50) before adding the probe.[22]

-

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[25]

-

Detection: Detect the labeled probe by autoradiography (for 32P) or appropriate imaging systems for non-radioactive labels.[23] A decrease in the shifted band in the this compound-treated lane indicates reduced NF-κB DNA binding.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene driven by multiple copies of the NF-κB consensus sequence (e.g., pElam-luc) and a control plasmid (e.g., Renilla luciferase) for normalization.[14]

-

Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with this compound and/or a stimulus as described in the general treatment protocol.

-

Cell Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A reduction in normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.[14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]

- 3. This compound (1743) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RING finger protein 11 (RNF11) modulates susceptibility to 6-OHDA-induced nigral degeneration and behavioral deficits through NF-κB signaling in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. adooq.com [adooq.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. NF-κB | DC Chemicals [dcchemicals.com]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. apexbt.com [apexbt.com]

- 17. Application of the nuclear factor-kappaB inhibitor this compound for the treatment of endometriosis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. researchgate.net [researchgate.net]

- 20. orbi.uliege.be [orbi.uliege.be]

- 21. Negative feedback loop in T cell activation through IκB kinase-induced phosphorylation and degradation of Bcl10 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCI - Maturational differences in lung NF-κB activation and their role in tolerance to hyperoxia [jci.org]

- 23. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. licorbio.com [licorbio.com]

- 25. ask-force.org [ask-force.org]

An In-depth Technical Guide on the Effects of Bay 11-7085 on Gene Expression

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bay 11-7085 is a widely utilized small molecule inhibitor primarily known for its anti-inflammatory properties. Its principal mechanism of action is the irreversible inhibition of tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2] By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity. This leads to a significant downregulation of a wide array of NF-κB target genes, including those involved in inflammation, cell survival, and proliferation. This guide provides a comprehensive overview of this compound, its mechanism, its dose-dependent effects on gene expression, and detailed experimental protocols for its use in research settings.

Mechanism of Action: The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli, stress, and infection. In its inactive state, NF-κB dimers (most commonly p65/p50) are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This unmasks a nuclear localization sequence on the NF-κB subunits, allowing them to translocate to the nucleus and activate the transcription of target genes.

This compound acts by irreversibly inhibiting the IKK-mediated phosphorylation of IκBα, thereby preventing its degradation.[2][3] This stabilizes the IκBα-NFκB complex in the cytoplasm and serves as the primary mechanism for its inhibitory effects on gene expression. Studies have shown that this compound can also activate MAP kinases, such as JNK and p38, which may contribute to some of its biological effects independent of NF-κB.[4]

Interestingly, the effects of this compound are dose-dependent. Low concentrations (1–5 μM) have been shown to selectively inhibit LPS-induced IκBβ degradation without affecting IκBα degradation, leading to the attenuated expression of a specific subset of NF-κB target genes.[5] Higher concentrations (10–20 μM) prevent the degradation of both IκBα and IκBβ.[5]

Quantitative Effects of this compound on Gene Expression

This compound modulates a diverse set of genes primarily through the inhibition of NF-κB. The following tables summarize the quantitative effects reported across various studies.

Table 1: Effects on Pro-inflammatory Gene Expression

| Gene Target | Cell Type / Model | This compound Conc. | Observed Effect | Citation(s) |

|---|---|---|---|---|

| IL-1β | RAW 264.7 Macrophages | 0.5 - 1 µM | Significant attenuation of LPS-induced mRNA expression | [5][6] |

| IL-6 | RAW 264.7 Macrophages | 1 µM | Significant attenuation of LPS-induced expression | [5] |

| IL-6 | Tumor Cells | 10 µM (24h) | Decreased mRNA level | [7] |

| IL-8 | Tumor Cells | 10 µM (24h) | Decreased mRNA level | [7] |

| TNF-α | RAW 264.7 Macrophages | 1 - 5 µM | No effect on LPS-induced expression | [5] |

| iNOS | RAW 264.7 Cells | Not Specified | Decreased LPS-induced expression | [8] |

| COX-2 | RAW 264.7 Cells | Not Specified | Decreased LPS-induced expression | [8] |

| VCAM-1 | HUVEC | 10 µM | Inhibition of TNF-α-induced expression | [2] |

| ICAM-1 | HUVEC | 10 µM | Inhibition of TNF-α-induced expression | [2] |

| E-selectin | HUVEC | 10 µM | Inhibition of TNF-α-induced expression |[2] |

Table 2: Effects on Cell Survival and Apoptosis Gene Expression

| Gene Target | Cell Type / Model | This compound Conc. | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Bcl-2 | Endometriotic Stromal Cells | 10 µM (24h) | Downregulation of protein expression | [4] |

| Bcl-2 | Pancreatic Cancer Cells | 2 - 10 µM | Inhibition of protein expression | [9] |

| Bcl-XL | Endometriotic Stromal Cells | 10 µM (24h) | Downregulation of protein expression | [4] |

| XIAP | Pancreatic Cancer Cells | 2 - 10 µM | Inhibition of protein expression | [9] |

| XIAP | Ovarian Cancer Cells (Caov-3) | 5 µM (24h) | Attenuated protein expression | [10] |

| BIRC3 (c-IAP-2) | Colon Cancer Cells | Not Specified | Diminished expression | [11] |

| TRAF-1 | Colon Cancer Cells | Not Specified | Diminished expression | [11] |

| TRAF-1 | Tumor Cells | 10 µM (24h) | Decreased mRNA level | [7] |

| TRAF-2 | Colon Cancer Cells | Not Specified | Diminished expression | [11] |

| Anti-apoptotic Genes (BCL2A1, BCL-XL, XIAP, BIRC3) | RAW 264.7 Macrophages | 5 - 20 µM | Significant attenuation of LPS-induced expression |[6] |

Table 3: Effects on EMT and Metastasis-Related Gene Expression

| Gene Target | Cell Type / Model | This compound Conc. | Observed Effect | Citation(s) |

|---|---|---|---|---|

| SNAI2 | Pancreatic Cancer (in vivo) | Not Specified | 0.745-fold decrease in gene expression | [12] |

| TWIST1 | Pancreatic Cancer (in vivo) | Not Specified | 0.737-fold decrease in gene expression | [12] |

| N-Cadherin | Pancreatic Cancer (in vivo) | Not Specified | 0.377-fold decrease in gene expression | [12] |

| E-Cadherin | Pancreatic Cancer (in vivo) | Not Specified | 2.392-fold increase in gene expression | [12] |

| MMP7 | Pancreatic Cancer (in vivo) | Not Specified | 0.002-fold decrease in gene expression |[12] |

Detailed Experimental Protocols

The following are generalized protocols for studying the effects of this compound on gene expression. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HeLa, or a cancer cell line of interest) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control using an equivalent volume of DMSO.

-

Pre-treatment: Aspirate the old medium from the cells and replace it with medium containing the desired concentration of this compound or the vehicle control. Incubate for a pre-determined time, typically 1-3 hours.[5][13]

-

Stimulation: For experiments involving an inflammatory stimulus, add the agonist (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) directly to the medium containing this compound or vehicle.[5][14]

-

Incubation: Return the plates to the incubator for the desired stimulation period (e.g., 4-24 hours).

-

Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA or protein extraction.

Gene Expression Analysis by RT-qPCR

-

RNA Isolation: Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen). Homogenize the lysate and isolate total RNA using a column-based kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~2.0.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing treated samples to the vehicle control.[13]

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, exerting significant effects on the expression of genes crucial for inflammation, apoptosis, and cell motility. Its ability to downregulate pro-inflammatory cytokines and anti-apoptotic proteins underscores its therapeutic potential in inflammatory diseases and various cancers.[9] The dose-dependent nature of its activity allows for targeted inhibition of specific arms of the NF-κB pathway, providing a valuable tool for researchers.[5] The data and protocols presented in this guide offer a foundational resource for professionals seeking to explore and leverage the gene regulatory effects of this compound in their research and development endeavors.

References

- 1. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Inhibiting IκBβ–NFκB signaling attenuates the expression of select pro-inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of IκBβ/NFκB signaling prevents LPS-induced IL1β expression without increasing apoptosis in the developing mouse lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. e-century.us [e-century.us]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. MUC1 Protein Expression in Tumor Cells Regulates Transcription of Proinflammatory Cytokines by Forming a Complex with Nuclear Factor-κB p65 and Binding to Cytokine Promoters: IMPORTANCE OF EXTRACELLULAR DOMAIN - PMC [pmc.ncbi.nlm.nih.gov]

Bay 11-7085: A Technical Guide for Studying Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bay 11-7085, a widely used inhibitor in the study of cytokine signaling pathways. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols to facilitate its effective use in research and drug development.

Introduction: The Role of this compound in Cytokine Research

Cytokines are small, secreted proteins crucial for intercellular communication, particularly within the immune system.[1][2][3][4] They regulate a multitude of cellular processes, including inflammation, immune responses, and cell proliferation, primarily through the activation of intracellular signaling cascades.[3][4] Dysregulation of cytokine signaling is implicated in a wide range of diseases, from autoimmune disorders to cancer, making these pathways significant targets for therapeutic intervention.

One of the central signaling pathways activated by many pro-inflammatory cytokines is the Nuclear Factor-kappa B (NF-κB) pathway.[5] this compound is a well-characterized pharmacological agent that serves as a potent and irreversible inhibitor of NF-κB activation, making it an invaluable tool for dissecting the role of this pathway in cytokine-mediated cellular responses.[6][7][8][9]

Mechanism of Action: Inhibition of IκBα Phosphorylation

This compound exerts its inhibitory effect on the NF-κB signaling pathway by specifically and irreversibly targeting the phosphorylation of IκBα (Inhibitor of NF-κB alpha).[6][7][8][9] In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to IκB proteins. Upon stimulation by cytokines such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines.

This compound prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream signaling cascade.[10][11]

Figure 1: Mechanism of this compound in the NF-κB signaling pathway.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ for IκBα Phosphorylation Inhibition | 10 µM | TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVEC) | [6][8][10][11] |

| IC₅₀ for NF-κB Activation Inhibition | 8.5 µM | TNF-α-stimulated C2C12 myoblasts | [12] |

| Inhibition of Adhesion Molecule Expression (E-selectin, VCAM-1, ICAM-1) | 5-10 µM | TNF-α-stimulated HUVEC | [6][11] |

Table 2: Effects of this compound on Cytokine Production

| Cytokine | Effect | Cell Type/Stimulus | Concentration of this compound | Reference |

| IL-1β | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |

| IL-6 | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |

| IL-6 | Abolished Production | NiSO₄-induced human dendritic cells | 3 µM | [14] |

| IL-8 | Abolished Production | NiSO₄-induced human dendritic cells | 3 µM | [14] |

| IL-12p40 | Abolished Production | NiSO₄-induced human dendritic cells | 3 µM | [14] |

| IL-17 | Reduced Protein Levels | Ovalbumin-challenged mouse lung tissue | Not specified | [15] |

| CXCLi2 | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |

| IFN-β | Suppression | LPS-stimulated chicken theca cells | Not specified | [13] |

| NO | Decreased Production | LPS-stimulated RAW 264.7 macrophages | 1-10 µM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cell Culture and Treatment

This protocol outlines a general procedure for treating cultured cells with this compound.

Figure 2: General workflow for cell treatment with this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Sterile, tissue culture-treated plates/flasks

-

Cell line of interest

-

Cytokine/stimulus of interest (e.g., TNF-α, LPS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.

-

Overnight Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. Store the stock solution at -20°C or -80°C for long-term storage.[17]

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to achieve the desired final treatment concentrations (e.g., 1-20 µM).[6] It is crucial to also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Pre-treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for a pre-determined time, typically 30 minutes to 1 hour, to allow for cellular uptake of the inhibitor.[14][17]

-

Stimulation: Add the cytokine stimulus directly to the culture medium at the desired final concentration.

-

Incubation: Incubate the cells for the appropriate duration depending on the endpoint being measured (e.g., 15-30 minutes for phosphorylation events, 6-24 hours for gene expression or cytokine secretion).

-

Harvesting: After the incubation period, harvest the cells or cell culture supernatant for downstream analysis.

Western Blotting for NF-κB Pathway Activation

This protocol describes the detection of key proteins in the NF-κB pathway by Western blotting to assess the effect of this compound.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the harvested cell pellets on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with other antibodies, such as total IκBα or a loading control like β-actin, to ensure equal protein loading.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol details the quantification of secreted cytokines in cell culture supernatants using an ELISA.

Materials:

-

Cell culture supernatants from treated and control cells

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plate

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate several times with wash buffer.

-

Blocking: Block the plate with a blocking buffer for at least 1 hour to prevent non-specific binding.

-

Sample and Standard Incubation: Add the cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Off-Target Effects and Considerations

While this compound is a widely used and effective inhibitor of the NF-κB pathway, it is important for researchers to be aware of potential off-target effects. Some studies have suggested that at higher concentrations, this compound may have effects independent of NF-κB inhibition.[7][18] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects. It is also recommended to confirm key findings using complementary approaches, such as genetic knockdown or knockout of NF-κB pathway components.

Conclusion

This compound is an indispensable tool for researchers investigating the intricate roles of cytokine signaling, particularly through the NF-κB pathway. Its ability to potently and irreversibly inhibit IκBα phosphorylation provides a specific means to probe the downstream consequences of NF-κB activation. By understanding its mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance our understanding of inflammatory processes and contribute to the development of novel therapeutics for a host of cytokine-driven diseases.

References

- 1. Cytokine receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Cytokine Signaling Pathways in Drug Development - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. sinobiological.com [sinobiological.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 美国GlpBio - this compound | NK-κB activation inhibitor | Cas# 196309-76-9 [glpbio.cn]

- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of TLR Ligands on the Expression of Cytokines and Possible Role of NFκB in its Process in the Theca of Chicken Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

Initial Characterization of Bay 11-7085 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of Bay 11-7085, a widely used small molecule inhibitor, in various cell lines. It covers its core mechanism of action, cellular effects, and the experimental protocols used for its characterization, presenting quantitative data in a structured format and visualizing key pathways and workflows.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

This compound is primarily characterized as a selective and irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Its principal mechanism involves the inhibition of IκBα (inhibitor of NF-κB alpha) phosphorylation.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to IκB proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated.[3][4] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[1][5]

This compound specifically prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the downstream activation of NF-κB.[1][6] The reported IC50 value for the inhibition of TNFα-induced IκBα phosphorylation is approximately 10 μM.[1][2][6][7] While it is widely used to implicate the canonical IKK complex in cellular events, some studies suggest that this compound does not directly inhibit IKKs but rather suppresses their activation.[4]

References

A Technical Guide to Bay 11-7085: A Chemical Probe for NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Bay 11-7085, a widely utilized chemical probe for investigating the Nuclear Factor-κB (NF-κB) signaling pathway. It covers its mechanism of action, quantitative data, experimental protocols, and critical considerations for its use in research.

Introduction to this compound and NF-κB

Nuclear Factor-κB (NF-κB) is a family of transcription factors that plays a pivotal role in regulating a vast array of biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB pathway is implicated in numerous diseases, such as chronic inflammatory conditions, autoimmune disorders, and cancer.[2][3]

This compound is a synthetic compound that has been extensively used as a chemical tool to probe the NF-κB pathway.[4] It is primarily recognized as an inhibitor of NF-κB activation, making it a valuable agent for dissecting the roles of this pathway in various cellular contexts.[5] This document serves as a comprehensive resource for researchers employing this compound, detailing its biochemical properties, mechanisms, and practical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Proper handling and storage are crucial for maintaining its stability and activity.

| Property | Value |

| Chemical Name | (E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile[5] |

| Alternative Names | Bay 11-7083 |

| CAS Number | 196309-76-9[6] |

| Molecular Formula | C₁₃H₁₅NO₂S[6] |

| Molecular Weight | 249.33 g/mol [6] |

| Appearance | White solid[6] |

| Solubility | DMSO: ≥12.45 mg/mL[5], Ethanol: 20 mg/mL[7] |

Mechanism of Action

This compound's primary mechanism involves the inhibition of the canonical NF-κB signaling pathway. However, recent evidence has revealed a more complex mode of action, including off-target effects that are critical for data interpretation.

The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1).[8] In resting cells, NF-κB dimers (most commonly p50/RelA) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα.[8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate into the nucleus and activate the transcription of target genes.

This compound is characterized as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation with an IC₅₀ of approximately 10 μM.[7][9] By preventing IκBα phosphorylation, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[10] This inhibition leads to the downregulation of NF-κB target genes, including those encoding adhesion molecules like E-selectin, VCAM-1, and ICAM-1.[10][11]

For context, the non-canonical NF-κB pathway is a distinct signaling cascade. It is activated by a different subset of stimuli, such as lymphotoxin B (LTβ) or B-cell activating factor (BAFF). This pathway is NEMO-independent and relies on the NF-κB-inducing kinase (NIK) and a homodimer of IKKα.[12] NIK activation leads to the phosphorylation of the NF-κB precursor protein p100, which is then processed by the proteasome into its mature p52 form. This generates active RelB/p52 heterodimers that translocate to the nucleus.[8] this compound is not considered a primary inhibitor of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The non-canonical NF-κB pathway in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 196309-76-9 | WHA30976 | Biosynth [biosynth.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. A single NFκB system for both canonical and non-canonical signaling - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Bay 11-7085 and its Anti-Cancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 11-7085 is a well-characterized small molecule inhibitor with significant potential in oncology research and development. Primarily known for its irreversible inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines and in preclinical animal models. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action

This compound exerts its primary anti-cancer effects by targeting the NF-κB signaling pathway, a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis.[1][2] NF-κB is often constitutively active in cancer cells, contributing to their survival and resistance to therapy.[3]

The canonical NF-κB pathway is initiated by various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[4] Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes.[4] Many of these target genes are anti-apoptotic, including Bcl-2 and XIAP.[5][6]

This compound functions as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[7] By preventing the phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent transcriptional activity.[1][8] This inhibition of the pro-survival NF-κB pathway sensitizes cancer cells to apoptosis.

Beyond its well-established role in NF-κB inhibition, emerging research has shown that this compound can also directly inhibit the NLRP3 inflammasome, a multiprotein complex involved in inflammation.[9] This inhibition is independent of its effects on NF-κB and occurs through the alkylation of cysteine residues in the NLRP3 ATPase region.[9]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Ramos | Burkitt's Lymphoma | 0.7 | Cell Viability | [10] |

| HGC-27 | Gastric Cancer | 4.23 (72h) | Cell Viability | [3] |

| MKN-45 | Gastric Cancer | 5.88 (72h) | Cell Viability | [3] |

| A2780 | Ovarian Cancer | 2.6 | Cell Viability (SRB) | [1] |

| BXPC-3 | Pancreatic Cancer | - | - | [1] |

| DBTRG-05MG | Glioblastoma | - | - | [1] |

| MDA-MB-231 | Breast Cancer | - | - | [1] |

| SK-OV-3 | Ovarian Cancer | 5 | Cell Viability (Luciferase) | [1] |

| HUVEC | Endothelial Cells | 10 | IκBα Phosphorylation | [7] |

Table 2: Apoptotic Effects of this compound

| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Apoptosis Induction | Reference |

| SW1990 | Pancreatic Cancer | Dose-dependent | - | Significant increase in apoptosis rate | [6] |

| BAR-T | Barrett's Esophagus | 5 | - | Sensitizes to UV-B induced apoptosis | [11] |

| 786-0 | Renal Carcinoma | 20 | 24h, 48h | Increased cell death (TUNEL) | [12] |

| Caki-1 | Renal Carcinoma | 20 | 24h, 48h | Increased cell death (TUNEL) | [12] |

| HT-29 | Colon Cancer | 20 | 8h (readhesion) | Induction of apoptosis (Cleaved PARP) | [5] |

| Su.86.86 | Pancreatic Cancer | various | 8h (readhesion) | Induction of apoptosis (Cleaved PARP) | [5] |

| PL-45 | Pancreatic Cancer | various | 8h (readhesion) | Induction of apoptosis (Cleaved PARP) | [5] |

Detailed Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol is adapted from a study on endometriotic cyst stromal cells.[13]

-

Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well flat-bottomed microplate in DMEM supplemented with 10% FBS. Incubate overnight to allow for cell attachment.

-

Treatment: Remove the medium and add 200 µL of experimental medium containing various concentrations of this compound (e.g., 0.01–10 µM).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

-

WST-1 Addition: Add 20 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate for an additional 4 hours at 37°C.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as the ratio of the absorbance of treated cells to that of untreated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol is a general method for detecting apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include both adherent and floating cells in the analysis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered apoptotic.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is a standard method for detecting protein expression levels.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65, Bcl-2, XIAP, cleaved caspase-3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol is based on studies in athymic mice.[3][5][14]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 5 mg/kg, twice weekly). A control group should receive the vehicle (e.g., DMSO).

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

-

Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

-

Analysis: At the end of the study, excise the tumors, weigh them, and perform histological and immunohistochemical analyses to assess apoptosis and proliferation.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol outlines a non-radioactive method for detecting NF-κB DNA binding activity.[15][16]

-

Nuclear Extract Preparation:

-

Wash cells with cold PBS and resuspend in a hypotonic lysis buffer.

-

Incubate on ice and then homogenize.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt extraction buffer and incubate on ice with agitation.

-

Centrifuge at high speed and collect the supernatant containing the nuclear proteins.

-

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract (5-10 µg) with a binding buffer containing poly(dI-dC) (a non-specific competitor DNA).

-

Add a labeled (e.g., biotinylated or fluorescently labeled) double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence.

-

For competition assays, add an excess of unlabeled probe to a separate reaction.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

-

-

Detection:

-

Transfer the DNA-protein complexes to a nylon membrane.

-

Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescent detection, or direct fluorescence imaging for fluorescently labeled probes).

-

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway with well-documented anti-cancer properties. Its ability to induce apoptosis and sensitize cancer cells to conventional therapies makes it a valuable tool for cancer research. This technical guide provides a foundational understanding of this compound, offering researchers the necessary information and protocols to effectively utilize this compound in their studies. Further investigation into the full therapeutic potential of this compound, particularly in combination with other anti-cancer agents, is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. licorbio.com [licorbio.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. WO2011130395A1 - Inhibitors of flip to treat cancer - Google Patents [patents.google.com]

- 6. e-century.us [e-century.us]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Repurposing Kinase Inhibitor this compound to Combat Staphylococcus aureus and Candida albicans Biofilms [frontiersin.org]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. Cytotoxicity of NF-kappaB inhibitors this compound and caffeic acid phenethyl ester to Ramos and other human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Targeting a unique EGFR epitope with monoclonal antibody 806 activates NF-κB and initiates tumour vascular normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of IκBα phosphorylation potentiates regulated cell death induced by azidothymidine in HTLV-1 infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systemic Inhibition of NF-κB Activation Protects from Silicosis | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Bay 11-7085 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Bay 11-7085, a potent and irreversible inhibitor of Nuclear Factor-kappa B (NF-κB) activation, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.

Mechanism of Action

This compound functions as a selective inhibitor of IκBα phosphorylation.[1] In the canonical NF-κB signaling pathway, the phosphorylation of IκBα by IκB kinase (IKK) is a critical step that leads to the ubiquitination and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound irreversibly inhibits TNFα-induced IκBα phosphorylation, thereby preventing NF-κB activation.[1][2] The IC50 for the inhibition of IκBα phosphorylation is approximately 10 μM.[1][3][4]

Core Applications in Cell Culture

This compound is widely utilized in cell biology research to:

-

Inhibit Inflammation: By blocking the NF-κB pathway, this compound can effectively reduce the expression of pro-inflammatory cytokines and adhesion molecules.[1][4]

-

Induce Apoptosis: Inhibition of the pro-survival NF-κB pathway can sensitize cells to apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines.[5][6]

-

Inhibit Cell Proliferation and Induce Cell Cycle Arrest: By modulating the expression of genes that regulate the cell cycle, this compound can inhibit cell proliferation and cause cell cycle arrest, typically at the G0/G1 phase.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cell culture, compiled from various studies.

Table 1: Effective Concentrations and Incubation Times

| Cell Line/Type | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |

| Endometriotic Stromal Cells (ECSCs) | 0.01 - 10 | 48 hours | Inhibition of cell viability and proliferation | [5][7] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | ~20 | 16 hours | Inhibition of TNFα-induced adhesion molecule expression | [1] |

| Human Osteosarcoma Cells (143B and MG63) | Not Specified | Not Specified | Repressed proliferation, survival, migration, and invasion; increased apoptosis | [8] |

| HTLV-1 Infected Cells (MT-2) | 1 | 24 hours | Potentiation of AZT-induced apoptosis | [9] |

| Pancreatic Cancer Cells (SW1990) | Not Specified | Not Specified | Enhanced radiosensitivity | [10] |

Table 2: IC50 and EC50 Values

| Parameter | Cell Line/Condition | Value (µM) | Reference |

| IC50 (IκBα phosphorylation) | TNFα-induced | 10 | [1][3][4] |

| IC50 (NF-κB activation) | IL-1-alpha-induced in HeLa cells | 0.1 | [1] |

| IC50 (Antitumor activity) | Human A2780 cells | 2.6 | [1] |

| EC50 (Cytotoxicity) | Human BxPC3 cells | 3.5 | [1] |

| EC50 (Cytotoxicity) | Human SK-OV-3 cells | 5 | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in DMSO at concentrations greater than 12.5 mg/mL.[5]

-

Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.49 mg of this compound (MW: 249.33 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C for several months.[5][11] Avoid repeated freeze-thaw cycles. For short-term storage (up to 2 weeks), the solution can be kept at 4°C.[12]

General Cell Treatment Protocol

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Preparation of Working Solution: Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. It is crucial to also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, harvest the cells for downstream applications such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qRT-PCR.

Cell Viability/Proliferation Assay (MTT/WST-1 Assay)

-

Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight.[7]

-

Treat cells with a range of this compound concentrations (e.g., 0.01 - 20 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).[7]

-

Add 10-20 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[7]

-

If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT, 450 nm for WST-1) using a microplate reader.[7]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Flow Cytometry

-

Culture cells (e.g., 1 x 10^6) in the presence or absence of this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7]

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution and the sub-G1 population (indicative of apoptosis) using a flow cytometer.[7]

Western Blot Analysis for Apoptosis-Related Proteins

-

Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[13]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9) overnight at 4°C.[13]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Reverse Transcription PCR (qRT-PCR)

-

Treat cells with this compound as required.

-

Isolate total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[9]

-

Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: General experimental workflow for this compound treatment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 美国GlpBio - this compound | NK-κB activation inhibitor | Cas# 196309-76-9 [glpbio.cn]

- 5. apexbt.com [apexbt.com]

- 6. Application of the nuclear factor-kappaB inhibitor this compound for the treatment of endometriosis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The NF-κB pathway is critically implicated in the oncogenic phenotype of human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of IκBα phosphorylation potentiates regulated cell death induced by azidothymidine in HTLV-1 infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. glpbio.com [glpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

Unlocking the Potential of NF-κB Inhibition: Optimal In Vitro Use of Bay 11-7085

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating inflammatory diseases, cancer, and other conditions driven by nuclear factor-kappa B (NF-κB) signaling, establishing the optimal in vitro working concentration of inhibitors is paramount. This application note provides a comprehensive guide to the use of Bay 11-7085, a widely utilized irreversible inhibitor of IκBα phosphorylation, detailing its effective concentrations, experimental protocols, and the signaling pathways it modulates.

This compound has been demonstrated to effectively inhibit the activation of NF-κB, a key transcription factor involved in immunity, inflammation, cell survival, and proliferation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of target genes. This inhibitory action makes it a valuable tool for studying the pathological roles of NF-κB and for the initial stages of drug discovery.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. The following tables summarize key quantitative data from various in vitro studies.

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 for IκBα phosphorylation | ~10 µM | TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVEC) | [1][2][3][4][5] |

| Inhibition of Adhesion Molecule Expression | 5-10 µM | TNF-α-induced E-selectin, VCAM-1, and ICAM-1 in HUVEC | [5] |

| Apoptosis Induction | ~20 µM | Colon cancer cells (DLD-1 and HT-29) | [6] |

| Inhibition of Cell Proliferation | 0.01–10 µM | Ovarian endometriotic cyst stromal cells (ECSCs) | [7][8] |

| Minimum Inhibitory Concentration (MIC) | 4 µg/ml | Methicillin-resistant Staphylococcus aureus (MRSA) | [9][10] |

| EC50 for Growth Inhibition | 2.3 µM | Naegleria fowleri trophozoites | [11] |

| Cell Line | Concentration Range | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Inhibition of TNFα-induced expression of adhesion molecules without detectable cytotoxicity. | [1][2] |

| Ovarian endometriotic cyst stromal cells (ECSCs) | 0.01–10 µM | Inhibition of cell proliferation and DNA synthesis, induction of apoptosis and G0/G1 cell cycle arrest. | [7][8] |

| Human B-lymphoma cell lines (Ramos) | Not specified | Cytotoxicity | [5] |

| Colon cancer cells (DLD-1, HT-29) | ~20 µM | Induction of apoptosis in readhering cells. | [6] |

| HEK293 | 31.7 µM (EC50 for NF-κB reporter) | Agonistic effect on NF-κB expression at lower concentrations. | [12] |

| Staphylococcus aureus (MRSA) | 4 µg/ml (MIC) | Bactericidal activity. | [9][10] |

| Candida albicans | 0.5–1 µg/ml (MIC) | Antifungal activity. | [9] |

| Naegleria fowleri | 1.4-2.3 µM (EC50) | Growth inhibition. | [11] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for assessing its inhibitory effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]

- 5. xcessbio.com [xcessbio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Application of the nuclear factor-kappaB inhibitor this compound for the treatment of endometriosis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing Kinase Inhibitor this compound to Combat Staphylococcus aureus and Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Repurposing Kinase Inhibitor this compound to Combat Staphylococcus aureus and Candida albicans Biofilms [frontiersin.org]

- 11. Frontiers | In Vitro Efficacy of Ebselen and BAY 11-7082 Against Naegleria fowleri [frontiersin.org]

- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Bay 11-7085 for Western Blot Analysis

Introduction

Bay 11-7085 is a well-characterized anti-inflammatory compound widely used in cell biology and drug development research. It functions as a selective and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The primary mechanism of action involves the inhibition of tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα (inhibitor of kappa B), a critical step in the activation of NF-κB.[3] By preventing the phosphorylation and subsequent degradation of IκBα, this compound ensures that NF-κB is sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes.[2][4] These target genes are involved in a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis.[2][5]

Western blot analysis is an indispensable technique for elucidating the effects of this compound on cellular signaling. This method allows researchers to quantify changes in the phosphorylation state of key proteins, such as IκBα, and to measure the expression levels of downstream targets of the NF-κB pathway. Common applications include verifying the inhibition of IκBα phosphorylation, assessing the nuclear translocation of the NF-κB p65 subunit, and determining the impact on apoptosis-related proteins like caspases and members of the Bcl-2 family.[5][6][7]

Mechanism of Action